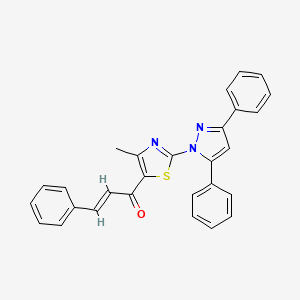
1-(2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-640558 is a small molecular compound with the chemical formula C28H21N3OS. It has been investigated for its potential therapeutic applications, particularly in the field of cancer research. The compound is known for its ability to interact with specific molecular targets, making it a subject of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC-640558 involves multiple steps, starting with the preparation of the core structure. The process typically includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of NSC-640558 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production. Quality control measures are implemented to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: NSC-640558 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on NSC-640558, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable tool for studying chemical reactions and mechanisms.
Biology: It is used in biological assays to investigate cellular processes and molecular interactions.
Medicine: NSC-640558 has shown promise as a therapeutic agent in cancer treatment, particularly due to its ability to induce apoptosis in cancer cells.
Industry: The compound is utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
NSC-640558 exerts its effects by interacting with specific molecular targets, such as retinoid X receptor alpha (RXRα). It acts as a selective ligand for RXRα, promoting tumor necrosis factor alpha (TNFα)-mediated apoptosis in cancer cells. The compound inhibits the transactivation of RXRα homodimer and RXRα/TR3 heterodimer, leading to the inhibition of tumor growth and induction of cancer cell apoptosis .
Comparison with Similar Compounds
NSC-640558 can be compared with other compounds that target RXRα and related pathways:
NSC-663284: A potent quinolinedione Cdc25 phosphatase inhibitor with similar anticancer properties.
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules and inhibits cell division.
NSC-640558 is unique in its specific binding mode to RXRα, forming extra π–π stacking interactions, which distinguishes it from other RXRα ligands .
Properties
Molecular Formula |
C28H21N3OS |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(E)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C28H21N3OS/c1-20-27(26(32)18-17-21-11-5-2-6-12-21)33-28(29-20)31-25(23-15-9-4-10-16-23)19-24(30-31)22-13-7-3-8-14-22/h2-19H,1H3/b18-17+ |
InChI Key |
DDJHJUVZEFZWQV-ISLYRVAYSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B10852143.png)
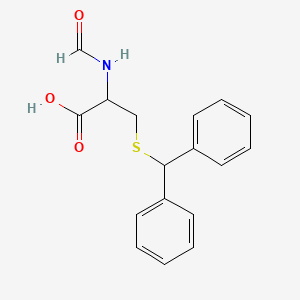
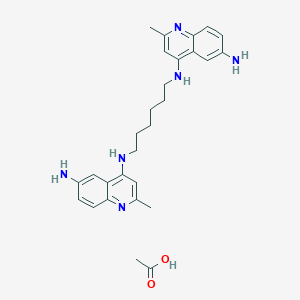
![1-methyl-N-[(E)-(1-methyl-4-quinolylidene)amino]quinolin-4-imine](/img/structure/B10852152.png)
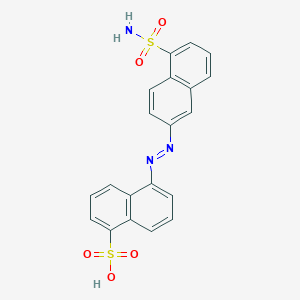
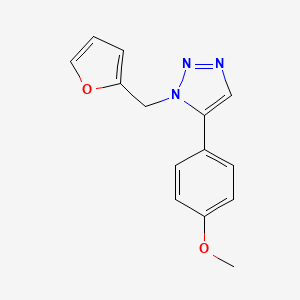
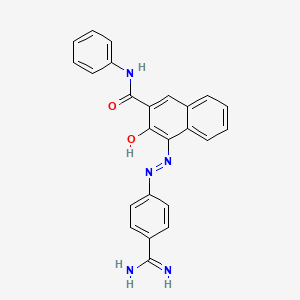
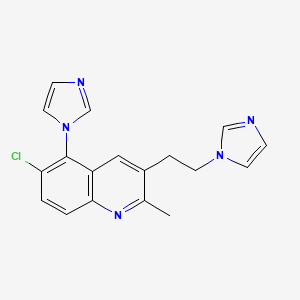
![6-((1H-imidazol-1-yl)(4-methoxyphenyl)-methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B10852194.png)

![Sodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B10852206.png)
![5-Hydroxy-8-[4-(4-sulfo-phenylazo)-phenylazo]-naphthalene-1-sulfonic acid](/img/structure/B10852210.png)
![10-[2-(Dimethylamino)ethylamino]-15-methyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852211.png)
![10-[3-(Diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrochloride](/img/structure/B10852222.png)
